molecular formula C27H19NO6 B12215597 N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide

N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B12215597
M. Wt: 453.4 g/mol
InChI Key: DVRFFPYPPVHFPM-UHFFFAOYSA-N
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Description

N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide involves multiple steps. One common method includes the use of TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) as a coupling reagent. The reaction typically proceeds under mild conditions with good yields . The general reaction conditions involve the use of organic solvents like dichloromethane and bases such as triethylamine to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds .

Scientific Research Applications

N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes such as DNA gyrase, which is crucial for bacterial DNA replication . The compound may also interact with cellular pathways involved in inflammation and cancer progression, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications .

Properties

Molecular Formula

C27H19NO6

Molecular Weight

453.4 g/mol

IUPAC Name

N-[2-(5,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C27H19NO6/c1-14-9-15(2)24-18(12-23(29)33-22(24)10-14)26-25(17-5-3-4-6-19(17)34-26)28-27(30)16-7-8-20-21(11-16)32-13-31-20/h3-12H,13H2,1-2H3,(H,28,30)

InChI Key

DVRFFPYPPVHFPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC6=C(C=C5)OCO6)C

Origin of Product

United States

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